molecular formula C18H21N3O2 B5799090 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine

1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B5799090
M. Wt: 311.4 g/mol
InChI Key: PPBMIUYVKOPPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin receptor and a full agonist at the dopamine receptor. It may also affect the release and reuptake of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria and pleasure. It may also increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to exhibit high affinity for several neurotransmitter receptors. However, 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine is a psychoactive drug and may have potential side effects. It is important to handle it with care and follow proper safety protocols.

Future Directions

There are several future directions for research on 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine. One area of interest is its potential as a treatment for drug addiction. 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has been shown to affect the release and reuptake of neurotransmitters, which may be beneficial in treating addiction. Another area of interest is its use in the treatment of depression and anxiety. 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has been found to exhibit antidepressant and anxiolytic effects in animal studies. Further research is needed to fully understand the potential of 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine in these areas.

Synthesis Methods

1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine can be synthesized by reacting 4-methylphenylpiperazine with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has been used in various scientific research studies. One of the main applications of 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine is in the field of neuroscience. It has been found to exhibit affinity for several neurotransmitter receptors, including the serotonin receptor, dopamine receptor, and norepinephrine receptor. 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has also been used in studies related to drug abuse and addiction.

properties

IUPAC Name

1-(4-methylphenyl)-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-15-6-8-17(9-7-15)20-12-10-19(11-13-20)14-16-4-2-3-5-18(16)21(22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBMIUYVKOPPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5415760

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